Methyl 6-ethynylpicolinate
Overview
Description
Methyl 6-ethynylpicolinate is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is also known by its IUPAC name, methyl 6-ethynyl-2-pyridinecarboxylate This compound is a derivative of picolinic acid and features an ethynyl group attached to the sixth position of the pyridine ring
Preparation Methods
The synthesis of Methyl 6-ethynylpicolinate typically involves the reaction of 6-bromo-2-picolinic acid with an ethynylating agent under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of 6-bromo-2-picolinic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 6-ethynylpicolinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and picolinic acid derivatives .
Scientific Research Applications
Methyl 6-ethynylpicolinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 6-ethynylpicolinate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The ethynyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme catalysis, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Methyl 6-ethynylpicolinate can be compared with other picolinic acid derivatives, such as:
Methyl 6-bromopicolinate: Similar in structure but with a bromine atom instead of an ethynyl group. It is used in similar synthetic applications but may have different reactivity and selectivity.
Methyl 6-chloropicolinate: Contains a chlorine atom at the sixth position. It is also used in organic synthesis but may have different chemical properties and applications.
Methyl 6-aminopicolinate: Features an amino group at the sixth position.
Properties
IUPAC Name |
methyl 6-ethynylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYYFZHPZOLVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622637 | |
Record name | Methyl 6-ethynylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914950-66-6 | |
Record name | Methyl 6-ethynylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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